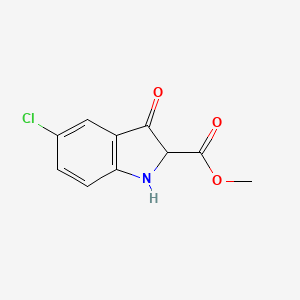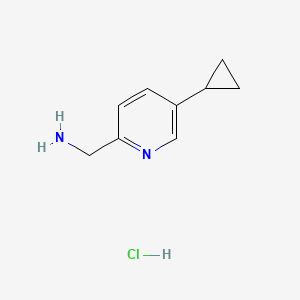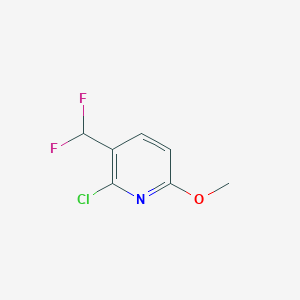
2-Chloro-3-(difluoromethyl)-6-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(difluoromethyl)-6-methoxypyridine is a heterocyclic organic compound that contains both chlorine and fluorine atoms. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of both chlorine and fluorine atoms into the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-(difluoromethyl)-6-methoxypyridine may involve large-scale vapor-phase reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency in industrial production.
化学反应分析
Types of Reactions
2-Chloro-3-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of the difluoromethyl group allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidation states and functionalized compounds.
科学研究应用
2-Chloro-3-(difluoromethyl)-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used to design new drugs with improved efficacy and reduced side effects.
Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides with enhanced activity and selectivity.
作用机制
The mechanism of action of 2-Chloro-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the molecule can enhance its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific biochemical pathways, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: This compound contains both fluorine and trifluoromethyl groups, making it structurally similar to 2-Chloro-3-(difluoromethyl)-6-methoxypyridine.
Uniqueness
This compound is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. The combination of these functional groups allows for unique reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC 名称 |
2-chloro-3-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-3-2-4(7(9)10)6(8)11-5/h2-3,7H,1H3 |
InChI 键 |
ZMVRUTQAWJDFPE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


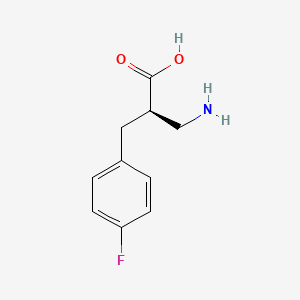
![[2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)

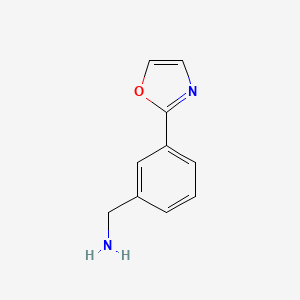

![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
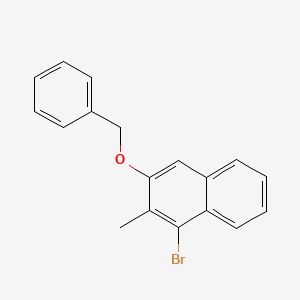
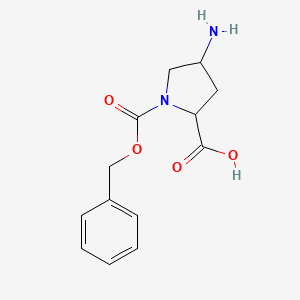

![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
